![molecular formula C13H10N4O2S B2995738 7-(1,3-Benzodioxol-5-yl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 439108-52-8](/img/structure/B2995738.png)
7-(1,3-Benzodioxol-5-yl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine
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Description
7-(1,3-Benzodioxol-5-yl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine (also referred to as 7-(1,3-BDX-5-yl)-2-(MS)[1,2,4]triazolo[1,5-a]pyrimidine or BDX-MS) is a novel heterocyclic compound that has recently been synthesized and studied for its potential applications in scientific research. This compound has been found to possess a wide variety of properties, including anti-inflammatory, anti-bacterial, and anti-fungal activities. In addition, BDX-MS has been studied for its potential use in drug delivery, gene therapy, and cancer therapy.
Scientific Research Applications
Synthesis and Biological Activity
Derivatives of [1,2,4]triazolo[1,5-a]pyrimidine display a range of biological activities, including antitumor, antiviral, herbicidal, and fungicidal properties. A new method for obtaining 3,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-2(1H)-thiones has been developed, which could pave the way for further chemical and biological studies on this compound class (Fizer, Slivka, & Lendel, 2013).
Additionally, the synthesis of 2-(alkylthio)-5,7-disubstituted-1,2,4-triazolo[1,5-a]pyrimidines as adenosine cyclic 3',5'-monophosphate phosphodiesterase inhibitors showcases potential new cardiovascular agents. This highlights the versatility of the triazolopyrimidine scaffold in generating compounds with significant biological activities (Novinson, Springer, O'Brien, Scholten, Miller, & Robins, 1982).
Structural Characterization and Potential Applications
The molecular structure of 7-amino-2-methylsulfanyl-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylic acid has been reported in two crystal environments. This study is crucial for understanding the structural basis for the biological activity of triazolopyrimidine derivatives and can assist in the development of coordination compounds with possible biological applications (Canfora, Pillet, Espinosa, & Ruisi, 2010).
Synthetic Strategies and Pharmacological Significance
A concise report on synthetic strategies for diversely substituted [1,2,4]triazolo[1,5‐a]pyrimidine analogs and their pharmacological applications showcases the importance of this scaffold. Clinical trials and marketed drugs such as Trapidil and Pyroxsulam, among others, highlight the potential of [1,2,4]triazolo[1,5‐a]pyrimidine derivatives in medicinal chemistry, offering insights into their significant role in developing new therapeutic agents (Merugu, Cherukupalli, & Karpoormath, 2022).
properties
IUPAC Name |
7-(1,3-benzodioxol-5-yl)-2-methylsulfanyl-[1,2,4]triazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O2S/c1-20-13-15-12-14-5-4-9(17(12)16-13)8-2-3-10-11(6-8)19-7-18-10/h2-6H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBVDSXJNHFDLNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN2C(=CC=NC2=N1)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901326525 |
Source
|
Record name | 7-(1,3-benzodioxol-5-yl)-2-methylsulfanyl-[1,2,4]triazolo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901326525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
22.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24819163 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
7-(1,3-Benzodioxol-5-yl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine | |
CAS RN |
439108-52-8 |
Source
|
Record name | 7-(1,3-benzodioxol-5-yl)-2-methylsulfanyl-[1,2,4]triazolo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901326525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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